An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, a heterocyclic compound of interest due to its structural motifs—the imidazole and pyridine rings—which are prevalent in numerous biologically active molecules.[1][2][3] The presence of both acidic (carboxylic acid) and basic (pyridine and imidazole) centers suggests a complex ionization profile that will significantly influence its solubility, permeability, and potential for drug-receptor interactions. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of key physicochemical parameters and detailed experimental protocols for their validation.
Molecular Structure and Key Physicochemical Properties
The foundational step in characterizing any potential therapeutic agent is to establish its structural and fundamental physicochemical attributes. These data points provide the initial framework for understanding the molecule's behavior.
Chemical Identity
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IUPAC Name: 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid
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CAS Number: 1083318-27-7[4]
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Molecular Formula: C₁₀H₉N₃O₂
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Molecular Weight: 203.20 g/mol
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| pKa | Acidic: ~3.5-4.5; Basic: ~5.0-6.0 | Governs the extent of ionization at physiological pH, which in turn dictates solubility, membrane permeability, and receptor binding. The presence of both acidic and basic pKa values indicates zwitterionic character is possible. |
| Aqueous Solubility | Low to moderate | Directly impacts bioavailability and the feasibility of different formulation strategies. Solubility is expected to be highly pH-dependent. |
| LogP | ~1.5-2.5 | Indicates the lipophilicity of the molecule, which is a key determinant of its ability to cross biological membranes. |
| Melting Point | High (>200 °C) | Provides an indication of the compound's purity and the stability of its crystal lattice. Heterocyclic carboxylic acids often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding.[5] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, predicted properties must be confirmed through empirical testing. The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
Rationale: The pKa values of a compound are critical as they determine the charge state of the molecule at a given pH. For an ionizable compound like 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, with both a carboxylic acid and basic nitrogen centers, potentiometric titration is a reliable method to determine these multiple pKa values.[5][6][7]
Methodology:
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Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol-water or DMSO-water) to a final concentration of approximately 1-5 mM. The choice of co-solvent is critical to ensure complete dissolution while minimizing its effect on the pKa measurement.
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Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C or 37 °C).[5]
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Titration Procedure:
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Place the analyte solution in a thermostatted vessel and sparge with nitrogen to remove dissolved carbon dioxide.
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Begin the titration by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to titrate the basic functionalities.
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Record the pH after each addition, allowing the reading to stabilize.
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Following the acidic titration, perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first or second derivative of the titration curve.[6]
Workflow for pKa Determination by Potentiometric Titration
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[8] This is a critical parameter for predicting oral bioavailability.
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.[9]
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Equilibration:
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Add an excess amount of the solid compound to each buffer solution in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[10]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations.
Workflow for Solubility Determination by the Shake-Flask Method
Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a powerful thermal analysis technique used to determine the melting point and to assess the thermal stability of a compound.[11][12][13] It can also provide information on polymorphism, which is critical for solid dosage form development.[1]
Methodology:
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Sample Preparation: Accurately weigh a small amount (2-5 mg) of the compound into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
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-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. The shape and enthalpy of the melting peak can provide insights into the compound's purity and crystallinity. Exothermic events following the melt may indicate decomposition.
Spectroscopic and Chromatographic Characterization
Rationale: A comprehensive spectroscopic and chromatographic profile is essential for structural confirmation and for the development of analytical methods for quality control and pharmacokinetic studies.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the imidazole proton, and the protons of the pyridine ring.
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¹³C NMR: Will show signals for each unique carbon atom, confirming the carbon skeleton of the molecule.[14][15][16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will reveal the presence of key functional groups. Expected characteristic absorption bands include O-H stretching for the carboxylic acid, C=O stretching of the carboxyl group, C=N and C=C stretching from the imidazole and pyridine rings, and N-H stretching from the imidazole ring.[2][17][18]
-
Mass Spectrometry (MS): Will determine the accurate molecular weight of the compound and can provide information on its fragmentation pattern, which is useful for structural elucidation.[19][20][21]
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for assessing the purity of the compound and for its quantification in various matrices.[22][23][24] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][25]
Synthesis Outline
A plausible synthetic route for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid can be adapted from the synthesis of its isomers and related compounds. A likely approach involves the condensation of an α-dicarbonyl compound with an aldehyde in the presence of an ammonia source, a variation of the Radziszewski imidazole synthesis.
Plausible Synthetic Pathway
Conclusion
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid presents an interesting profile for further investigation in drug discovery. Its predicted physicochemical properties, particularly its potential for zwitterionic behavior and pH-dependent solubility, highlight the importance of thorough experimental characterization. The protocols outlined in this guide provide a robust framework for obtaining the necessary data to advance the understanding of this compound's potential as a therapeutic agent. The interplay of the imidazole, pyridine, and carboxylic acid moieties suggests that this molecule could serve as a valuable scaffold for the design of novel drug candidates.
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